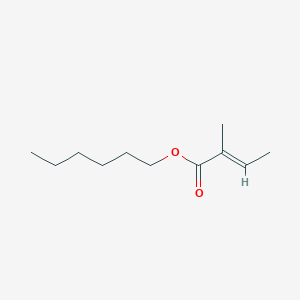

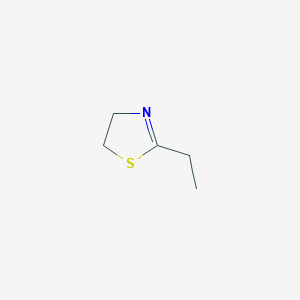

4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

Overview

Description

The compound 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their presence in many biological compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One efficient method for synthesizing 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines involves the Mitsunobu reaction, which is a versatile method for creating carbon-nitrogen bonds . Another approach for synthesizing related compounds, such as ethyl 4-amino-2,3-dihydrothieno-[2,3-b]pyridine-5-carboxylates, involves the reaction of amino-dihydrothiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . These methods highlight the diverse synthetic routes available for creating pyrimidine derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents affecting the overall stability and reactivity of the compound. For instance, the transformation of certain pyridine derivatives into 4-aminopyrido[2,3-d]pyrimidines and 2-(pyrid-2-yl)guanidines has been studied, showing the versatility of these compounds in forming different heterocyclic systems . The molecular structure is crucial in determining the compound's physical and chemical properties, as well as its potential applications in pharmaceuticals.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a range of chemical reactions, which can be utilized to synthesize a variety of related compounds. For example, the reaction of 4-chloro-2-phenyl-5-pyrimidinecarbonitrile with N-methylglycinonitrile followed by cyclization under Dieckmann conditions can yield 5-amino-7-methyl-2-phenyl-7H-pyrrolo[2,3-d]-pyrimidine-6-carbonitrile . These reactions are essential for the development of new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile and its derivatives can be studied using various spectroscopic techniques. The infrared and NMR spectra of 4-amino-5-pyrimidinecarbonitrile, a related compound, have been acquired, and its tautomerism and vibrational assignments have been analyzed through quantum mechanical calculations . These properties are important for understanding the behavior of the compound under different conditions and for identifying its potential uses.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives : This compound is frequently used in the synthesis of various pyrimidine derivatives. For example, Nishigaki et al. (1970) explored the pyrimidine synthesis from ethyl ethoxymethylenecyanoacetate and amidines, which is significantly influenced by the mole ratios of reacting components (Nishigaki et al., 1970).

Catalysis with Nanoparticles : ZnO and CuO nanoparticles have been used as catalysts for the efficient synthesis of 4-amino-5-pyrimidinecarbonitriles under aqueous conditions, demonstrating remarkable activity and recyclability (Hekmatshoar et al., 2010); (Ahmadi et al., 2011).

Anticancer and Anti-inflammatory Properties : Some derivatives of 4-amino-5-pyrimidinecarbonitriles have shown potential as anticancer and anti-inflammatory agents. Cocco et al. (2006) synthesized hydrazinopyrimidine-5-carbonitrile derivatives with notable inhibitory effects on cancer cell growth (Cocco et al., 2006). Similarly, Kapupara et al. (2010) reported the synthesis of 4-amino-5-pyrimidinecarbonitriles as potential anti-inflammatory agents with low ulcerogenicity (Kapupara et al., 2010).

Molecular Spectroscopy and Structural Analysis : Studies on the infrared, NMR spectra, tautomerism, and vibrational assignment of 4-amino-5-pyrimidinecarbonitrile have been conducted to understand its structural and spectroscopic properties. Afifi et al. (2013) conducted an extensive study on the spectroscopic properties of this compound (Afifi et al., 2013).

Docking Studies for Antibacterial Activity : Karati (2022) conducted in-silico docking studies of Schiff base compounds derived from pyrimidine nucleus, including 4-amino-2-methyl-6-phenylpyrimidine-5-carbonitrile, to evaluate their antibacterial activity (Karati, 2022).

Safety And Hazards

Without specific information on “4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile”, it’s hard to say what its safety and hazards might be. However, like all chemicals, it should be handled with appropriate safety measures.

Future Directions

Future research could focus on synthesizing “4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile” and studying its properties and potential uses. It would be particularly interesting to explore its possible applications in medicinal chemistry.

Please note that this is a general analysis based on the classes of compounds “4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile” appears to belong to, and not on the specific compound itself. For detailed information, experimental data would be needed.

properties

IUPAC Name |

4-amino-2-ethylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-2-12-7-10-4-5(3-8)6(9)11-7/h4H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCARNSWXSXOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429564 | |

| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile | |

CAS RN |

16462-29-6 | |

| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)